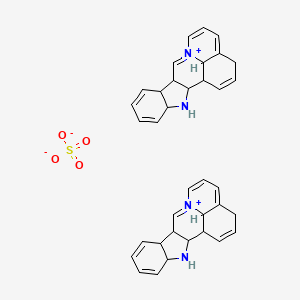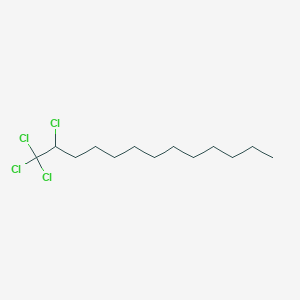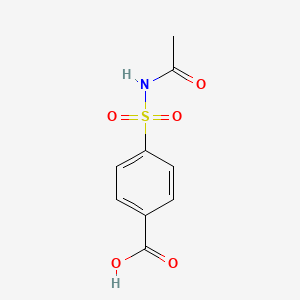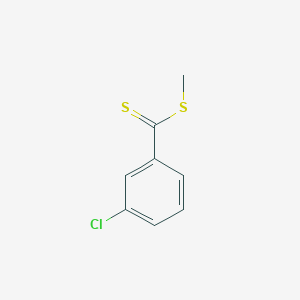
Methyl 3-chlorobenzene-1-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters These compounds are characterized by the presence of a carbodithioate group (CS2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorobenzene-1-carbodithioate typically involves the reaction of 3-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following equation:
3-chlorobenzene-1-carbodithioic acid+methanol→methyl 3-chlorobenzene-1-carbodithioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Methyl 3-chlorobenzene-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
科学研究应用
Methyl 3-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbodithioate group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
作用机制
The mechanism of action of methyl 3-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form strong bonds with metal surfaces, making it useful in applications such as molecular electronics. The compound’s reactivity is largely due to the presence of the C=S functionality, which can participate in various chemical reactions, including coordination with metal ions.
相似化合物的比较
Similar Compounds
Methyl carbodithioate esters: These compounds share the carbodithioate group but differ in the substituents on the benzene ring.
Benzyl thiomethyl ethers: These compounds have a similar sulfur-containing functional group but differ in their overall structure.
Uniqueness
Methyl 3-chlorobenzene-1-carbodithioate is unique due to the presence of both the carbodithioate group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with metal surfaces, making it particularly valuable in molecular electronics .
属性
CAS 编号 |
108593-00-6 |
|---|---|
分子式 |
C8H7ClS2 |
分子量 |
202.7 g/mol |
IUPAC 名称 |
methyl 3-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 |
InChI 键 |
HMZRYVPLFTYRMO-UHFFFAOYSA-N |
规范 SMILES |
CSC(=S)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



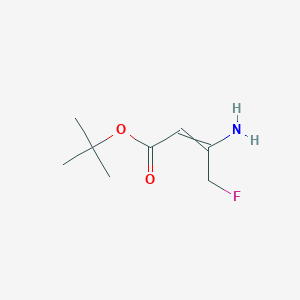

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
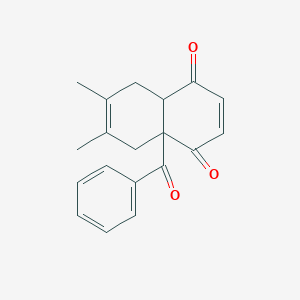

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)


![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
